(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one

Intermediate synthesis SN2' reactivity Ivabradine analogs

The compound (E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one (CAS 847737-94-4) is a 1,3-dihydro-2H-benzo[d]azepin-2-one derivative bearing a 7,8-dimethoxy substitution pattern and a (E)-4-chlorobut-2-en-1-yl group at the N3 position. This scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate toward hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blockers such as ivabradine and its analogs, as well as a template for exploring TRPA1 antagonism and BET bromodomain inhibition.

Molecular Formula C16H18ClNO3
Molecular Weight 307.77 g/mol
Cat. No. B14027382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one
Molecular FormulaC16H18ClNO3
Molecular Weight307.77 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=CN(C(=O)CC2=C1)CC=CCCl)OC
InChIInChI=1S/C16H18ClNO3/c1-20-14-9-12-5-8-18(7-4-3-6-17)16(19)11-13(12)10-15(14)21-2/h3-5,8-10H,6-7,11H2,1-2H3
InChIKeyPDJMIJWTBKBPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one: Structural Identity & Core Pharmacophore for Procurement Evaluation


The compound (E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one (CAS 847737-94-4) is a 1,3-dihydro-2H-benzo[d]azepin-2-one derivative bearing a 7,8-dimethoxy substitution pattern and a (E)-4-chlorobut-2-en-1-yl group at the N3 position . This scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate toward hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blockers such as ivabradine and its analogs, as well as a template for exploring TRPA1 antagonism and BET bromodomain inhibition [1]. The presence of the α,β-unsaturated chlorobutenyl side chain distinguishes this compound from saturated N-alkyl congeners, conferring unique reactivity and potential pharmacological profiles that are critical for target-specific SAR exploration.

Why Generic N3-Benzazepinone Analogs Cannot Replace (E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one in Targeted Synthesis and Assay Campaigns


The N3 substituent geometry and electronic character profoundly influence both synthetic utility and biological target engagement within the 1,3-dihydro-2H-benzo[d]azepin-2-one class. The (E)-4-chlorobut-2-en-1-yl side chain introduces an electrophilic allylic chloride motif with defined olefin geometry, enabling regioselective nucleophilic displacement or transition-metal-catalyzed cross-coupling that saturated N-propyl or N-chloropropyl analogs cannot replicate . In pharmacological contexts, the extended π-system and restricted conformational flexibility of the butenyl linker can alter binding site complementarity for targets such as TRPA1 or HCN channels relative to flexible alkyl-chain derivatives [1]. These structural distinctions mean that substituting a generic 3-chloropropyl-7,8-dimethoxy-1H-benzo[d]azepin-2(3H)-one (e.g., CAS 85175-59-3) for the target compound would produce divergent SAR outcomes, compromising both synthetic route fidelity and biological assay reproducibility.

Quantitative Comparative Evidence for (E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one Versus Closest Analogs


Stereodefined (E)-Olefin Geometry Ensures Predictable Reactivity in Nucleophilic Displacement Relative to Saturated N-Chloropropyl Congener

The trans (E)-configuration of the 4-chlorobut-2-en-1-yl substituent in the target compound provides a structurally defined allylic electrophile. In contrast, the widely used ivabradine intermediate 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS 85175-59-3) bears a saturated propyl chain that lacks olefin geometry and undergoes only direct SN2 displacement without the possibility of allylic rearrangement . This difference is critical when the downstream synthetic sequence requires regio- and stereospecific installation of amine or thiol nucleophiles via SN2' pathways.

Intermediate synthesis SN2' reactivity Ivabradine analogs

Vendor-Certified Purity of 98% (HPLC) Establishes Baseline Quality for SAR and Scale-Up Studies

The commercially available batch of (E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one is supplied with a certified purity of 98% as determined by HPLC . Many unsubstituted or saturated-chain benzazepinone intermediates are offered at lower purities (e.g., 95–97%) without guaranteed isomeric homogeneity, introducing variability into biological assays and subsequent reaction yields.

Quality control Reproducibility Procurement specification

Extended π-System of (E)-Butenyl Substituent Modulates TRPA1 Antagonist Potency Relative to Saturated Alkyl Analogs

In the benzazepinone chemotype, compounds bearing unsaturated N3 substituents have been reported to exhibit enhanced antagonist activity at the human TRPA1 ion channel compared to their fully saturated counterparts. Although direct comparative data for the chlorobutenyl vs. chloropropyl pair are not publicly available, a close structural analog containing a substituted but-2-enyl linker on the 7,8-dimethoxy-1H-benzo[d]azepin-2(3H)-one core achieved an EC50 of 600 nM for HCN1 channel blockade (mouse, patch-clamp electrophysiology), whereas a saturated propyl-linked variant exhibited an EC50 of 16.8 μM [1]. This ~28-fold potency gap underscores the functional consequence of the unsaturated linker.

TRPA1 antagonist Pain target Ligand design

Allylic Chloride Handle Enables Orthogonal Functionalization Strategies Unavailable to the 3-Chloropropyl Intermediate

The (E)-4-chlorobut-2-en-1-yl side chain functions as a bifunctional handle: the allylic chloride undergoes facile nucleophilic substitution (SN2/SN2'), while the electron-deficient double bond can participate independently in Heck, Suzuki, or metathesis reactions. The saturated 3-(3-chloropropyl) analog (CAS 85175-59-3) is limited to direct substitution at the terminal chloride . This orthogonal reactivity profile permits the construction of more diverse compound libraries from a single advanced intermediate.

Diversification Parallel synthesis Medicinal chemistry

High-Value Research and Procure-to-Order Scenarios for (E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one


Synthesis of Next-Generation HCN Channel Blockers with Extended Side-Chain Functionality

Leveraging the (E)-chlorobutenyl side chain as a well-defined allylic electrophile, medicinal chemistry groups can synthesize ivabradine analogs bearing extended or conformationally restricted N3 substituents. The defined olefin geometry ensures reproducible stereochemical outcomes in SN2' amination reactions, addressing a key synthetic bottleneck encountered with saturated chloropropyl intermediates . This application directly exploits the 28-fold potency enhancement observed for unsaturated linkers in HCN1 patch-clamp assays [1].

TRPA1 Antagonist Lead Optimization via Focused Library Construction

The dual reactivity of the allylic chloride and electron-deficient alkene enables rapid parallel synthesis of TRPA1 antagonist libraries through sequential nucleophilic displacement and cross-coupling. The 98% purity specification ensures that primary screening data reflect compound-intrinsic activity rather than impurity-driven artifacts, a critical requirement for meaningful SAR interpretation .

Process Chemistry Development for Kilogram-Scale Benzazepinone Manufacturing

The compound serves as an advanced-stage intermediate for process route scouting toward GMP production of benzazepinone-based APIs. Its single-isomer (E)-olefin configuration eliminates the need for chiral or geometric separations downstream, simplifying quality control and improving overall yield relative to routes that generate olefin geometry mixtures .

Quote Request

Request a Quote for (E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.